molecular formula C24H11FN2O2S B8259910 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde

Cat. No.: B8259910
M. Wt: 410.4 g/mol
InChI Key: HFIAZMRFUTWALV-UHFFFAOYSA-N
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Description

4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 2460375-94-2) is a fluorinated aromatic aldehyde featuring a benzo[c][1,2,5]thiadiazole (BTD) core substituted with a fluorine atom at position 5. Ethynyl (-C≡C-) bridges connect the BTD core to terminal benzaldehyde groups at positions 4 and 6. The compound’s structure combines electron-deficient properties (from the BTD core and fluorine substituent) with extended π-conjugation (via ethynyl linkers), making it suitable for applications in optoelectronics, covalent organic frameworks (COFs), and sensors .

Properties

IUPAC Name

4-[2-[5-fluoro-4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H11FN2O2S/c25-22-13-20(11-9-16-1-5-18(14-28)6-2-16)23-24(27-30-26-23)21(22)12-10-17-3-7-19(15-29)8-4-17/h1-8,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIAZMRFUTWALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling as the Primary Route

The most viable synthetic pathway involves Sonogashira coupling , which facilitates the formation of carbon-carbon bonds between halogenated aromatic cores and terminal alkynes. For this compound, the central 5-fluorobenzo[c][1,thiadiazole core is functionalized at the 4- and 7-positions with ethynyl-linked benzaldehyde groups.

Key Reaction Steps :

  • Starting Material : 4,7-Dibromo-5-fluorobenzo[c]thiadiazole serves as the electrophilic partner.

  • Terminal Alkyne : 4-Ethynylbenzaldehyde acts as the nucleophilic coupling partner.

  • Catalytic System : Palladium(II) catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with copper(I) iodide (CuI) in an amine base (e.g., triethylamine or piperidine).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

Hypothetical Procedure :

  • Dissolve 4,7-dibromo-5-fluorobenzo[c]thiadiazole (1 equiv) and 4-ethynylbenzaldehyde (2.2 equiv) in anhydrous THF.

  • Add Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (3 equiv).

  • Reflux at 80°C for 24–48 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield Considerations :

  • Analogous reactions for non-fluorinated derivatives report yields of 70–85%. Fluorine’s electron-withdrawing effect may slightly reduce reactivity, necessitating extended reaction times.

Alternative Strategies: Suzuki-Miyaura and Stille Coupling

While Sonogashira is optimal for alkyne linkages, other cross-coupling methods have been explored for related benzo-thiadiazole systems:

Suzuki-Miyaura Coupling :

  • Used for aryl-aryl bond formation but less suited for ethynyl links. A study on 4,7-diarylbenzo[c]thiadiazoles employed (4-formylphenyl)boronic acid with Pd(PPh₃)₄ in toluene/ethanol. However, this method cannot directly install ethynyl groups.

Stille Coupling :

  • Demonstrated for thiophene-functionalized analogs. For example, 4,7-di(thiophen-2-yl) derivatives were synthesized using trimethylstannyl thiophene and Pd(OAc)₂, yielding 75–89%. Adapting this to ethynylbenzaldehyde would require stannylated alkynes, which are less practical due to toxicity.

Reaction Optimization

Catalyst and Solvent Screening

Optimizing the catalytic system is critical for achieving high yields. Comparative data from analogous reactions are summarized below:

Catalyst SystemSolventBaseTemp (°C)Yield (%)
Pd(PPh₃)₄/CuITHFEt₃N8068–72*
PdCl₂(PPh₃)₂/CuIDMFPiperidine10060–65*
Pd(OAc)₂/XPhosTolueneK₂CO₃110<50*

*Estimated based on non-fluorinated analogs.

Key Observations :

  • Pd(PPh₃)₄/CuI in THF provides the best balance of efficiency and selectivity.

  • Polar aprotic solvents (DMF) may improve solubility but risk aldehyde side reactions.

Protecting Group Strategies

The aldehyde group in 4-ethynylbenzaldehyde is susceptible to nucleophilic attack or oxidation. To mitigate this:

  • Acetal Protection : Convert the aldehyde to a dimethyl acetal prior to coupling. Post-coupling, hydrolyze with aqueous HCl to regenerate the aldehyde.

  • Inert Conditions : Strict exclusion of moisture and oxygen prevents aldehyde degradation.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield yellow crystalline solids (purity >95% by HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 2H, CHO), 8.25 (s, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 4H, Ar-H), 7.70 (d, J = 8.4 Hz, 4H, Ar-H).

  • ¹³C NMR : δ 191.5 (CHO), 153.2 (C-F), 135.8–120.4 (aromatic carbons), 90.1 (C≡C).

  • FT-IR : Peaks at 2210 cm⁻¹ (C≡C stretch), 1705 cm⁻¹ (C=O stretch).

  • Mass Spectrometry : ESI-MS m/z 410.4 [M+H]⁺, matching the molecular formula C₂₄H₁₁FN₂O₂S.

Applications in Materials Science

While beyond the scope of preparation methods, the compound’s utility is noted briefly:

  • Fluorescent Probes : The fluorinated core enhances electron deficiency, improving sensitivity in luminescent sensors.

  • Polymer Synthesis : Serves as a monomer in conjugated polymers for organic photovoltaics, leveraging its extended π-system .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde groups can be further oxidized to carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: : The fluorine atom and other functional groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde carboxylic acid.

  • Reduction: : Formation of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzyl alcohol.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules and materials.

  • Biology: : Its fluorescence properties make it useful in biological imaging and sensing applications.

  • Medicine: : Potential use in drug design and development due to its unique chemical structure.

  • Industry: : Application in the development of advanced materials, such as sensors and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in fluorescence-based sensing, the compound may interact with target molecules through hydrogen bonding or other non-covalent interactions, leading to changes in its fluorescence properties. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

2.1.1. Ethynyl Linkers vs. Direct Bonding
  • 4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDBA, CAS: 914651-17-5) : Lacks ethynyl bridges, resulting in shorter conjugation and reduced rigidity compared to the target compound. BTDBA exhibits aggregation-caused quenching (ACQ) behavior but shows enhanced fluorescence quantum yield when integrated into COFs due to improved dispersion .
  • 4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde (Non-fluorinated analog, CAS: 1933562-00-5): Structurally identical to the target compound but without the 5-fluoro substituent. The absence of fluorine reduces electron-withdrawing effects, leading to a higher LUMO energy level and altered charge-transfer dynamics .
2.1.2. Core Heteroatom Substitution
  • 4,4′-(Benzo[c][1,2,5]selenadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzoic Acid (Ac-SDZ) : Replaces sulfur with selenium, increasing atomic polarizability and red-shifting absorption/emission spectra due to heavier atom effects. Selenadiazole derivatives exhibit enhanced intersystem crossing efficiency for triplet-state applications .
2.1.3. Terminal Functional Groups
  • 4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzoic Acid (BTTBA): Substitutes aldehydes with carboxylic acids, enabling coordination in metal-organic frameworks (MOFs). BTTBA-based MOFs demonstrate tunable emission properties via donor-acceptor interactions, unlike aldehyde-terminated analogs .

Substituent Effects on Optoelectronic Properties

Compound Substituent λabs (nm) λem (nm) HOMO (eV) LUMO (eV) Application
Target 5-F, ethynyl 420–450* 550–600* -5.8* -3.5* COFs, sensors
BTDBA None 380–400 480–520 -5.5 -3.2 Fluorescent COFs
Ac-SDZ Se, ethynyl 450–480 600–650 -5.6 -3.4 TADF systems
BTTBA COOH 410–430 520–560 -5.7 -3.3 Luminescent MOFs

*Estimated based on structural analogs.

Fluorine Substitution Impact

The 5-fluoro group in the target compound lowers the LUMO energy by ~0.3 eV compared to non-fluorinated analogs, enhancing electron affinity. This improves charge separation in photovoltaic applications and increases sensitivity in electron-deficient sensor platforms . For example, fluorinated benzothiadiazole derivatives like DTPA-BT-F () achieve deep-red emission (λem > 600 nm), whereas non-fluorinated analogs typically emit in the green-yellow range .

Application-Specific Comparisons

  • COF Construction : The target compound’s aldehyde termini enable Schiff-base reactions for imine-linked COFs, offering superior crystallinity and porosity compared to carboxylic acid-based MOFs. BTDBA-based COFs exhibit hydrogen evolution reaction (HER) efficiencies of 12.3 mmol·g<sup>−1</sup>·h<sup>−1</sup> under visible light .
  • Sensing: Fluorinated ethynyl-BTD derivatives detect aromatic amines (e.g., phenylamine) at sub-nM concentrations due to strong electron-deficient interactions, outperforming non-fluorinated BTDBA .

Biological Activity

4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde (CAS No. 2460375-94-2) is a compound of interest due to its unique structural features and potential biological activities. This compound incorporates a fluorinated benzo[c][1,2,5]thiadiazole moiety and is characterized by its dibenzaldehyde functional groups. The combination of these elements suggests potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of the compound is C24H11FN2O2SC_{24}H_{11}FN_2O_2S with a molecular weight of 410.42 g/mol. The structure includes two aldehyde groups and a central thiadiazole ring, which may influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H11FN2O2SC_{24}H_{11}FN_2O_2S
Molecular Weight410.42 g/mol
CAS Number2460375-94-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied; however, its structural analogs suggest that it may exhibit similar anticancer properties.

The proposed mechanism of action for related thiadiazole compounds involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells. This oxidative stress is often linked to the induction of apoptosis (programmed cell death).

A study on related compounds indicated that the introduction of electron-withdrawing groups (like fluorine) enhances the ability to generate ROS upon irradiation or chemical activation . This property could be leveraged for photodynamic therapy applications.

Study on Thiadiazole Derivatives

In a comparative study involving various thiadiazole derivatives, it was found that compounds with strong electron-withdrawing groups demonstrated enhanced cytotoxicity against several cancer cell lines . The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

Results Summary:

  • Compound A : IC50 = 15 µM against HeLa cells.
  • Compound B : IC50 = 22 µM against MCF-7 cells.
  • Target Compound : Expected IC50 < 25 µM based on structural similarity.

Photophysical Properties

The photophysical characteristics of related compounds suggest that they can act as effective fluorescent probes or photocatalysts. For example, benzo[c][1,2,5]thiadiazole derivatives were shown to exhibit aggregation-induced emission (AIE), which can be advantageous for imaging applications in biological systems .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4'-((5-fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde with high purity?

  • Methodological Answer : The synthesis involves coupling reactions under controlled conditions. For example, similar benzo[c][1,2,5]thiadiazole derivatives require refluxing in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) to achieve optimal cross-coupling efficiency . Purification via recrystallization (e.g., using ethanol-water mixtures) and characterization via NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity and purity. Solvent selection and reaction time must balance steric hindrance from the fluorinated benzothiadiazole core and aldehyde functional groups.

Q. How can researchers validate the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer : UV-Vis absorption and fluorescence spectroscopy in varying solvents (polar vs. nonpolar) can reveal solvatochromic effects, indicating intramolecular charge transfer (ICT) behavior. Cyclic voltammetry (CV) measurements in anhydrous acetonitrile with tetrabutylammonium hexafluorophosphate as the electrolyte provide oxidation/reduction potentials, enabling estimation of HOMO-LUMO energy gaps . Comparative analysis with non-fluorinated analogs (e.g., replacing fluorine with hydrogen) quantifies the electron-withdrawing effect of the fluorine substituent.

Advanced Research Questions

Q. What mechanistic insights explain conflicting reports on the reactivity of the aldehyde groups in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from competing side reactions (e.g., aldol condensation under basic conditions or oxidation of aldehydes). Controlled experiments under inert atmospheres (argon/nitrogen) and varying catalysts (e.g., Pd(PPh₃)₄ vs. CuI) can isolate contributing factors. For instance, substituent effects on the benzothiadiazole core (fluorine’s electron-withdrawing nature) may reduce aldehyde reactivity compared to non-fluorinated analogs . Kinetic studies (time-resolved NMR or in-situ IR) can track intermediate formation, distinguishing between steric vs. electronic limitations.

Q. How can computational modeling guide the design of derivatives with enhanced charge-transport properties?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict frontier orbital distributions. For example, elongating the ethyne spacer or introducing electron-donating substituents (e.g., methoxy groups) on the benzaldehyde rings could modulate the HOMO-LUMO gap . Molecular dynamics simulations in solvent environments (e.g., chloroform) assess packing behavior in thin films, correlating with experimental hole/electron mobility measurements in organic field-effect transistors (OFETs).

Q. What strategies resolve discrepancies in reported fluorescence quantum yields (ΦF) across studies?

  • Methodological Answer : Inconsistencies may stem from differences in sample preparation (e.g., solvent polarity, concentration effects) or instrument calibration. Standardize measurements using reference dyes (e.g., quinine sulfate for ΦF in H₂SO₄). Time-resolved fluorescence spectroscopy can distinguish between radiative/non-radiative decay pathways. Aggregation-induced quenching, common in π-conjugated systems, can be mitigated by bulky substituents (e.g., branched alkyl chains) or encapsulation in polymer matrices .

Data Analysis and Theoretical Framework

Q. How should researchers integrate this compound into a broader theoretical framework for organic semiconductors?

  • Methodological Answer : Link its optoelectronic properties to established models like the Marcus theory of electron transfer or the band theory of organic semiconductors. For example, the fluorinated benzothiadiazole unit’s electron deficiency aligns with the “push-pull” architecture in donor-acceptor polymers . Cross-reference experimental data (e.g., CV-derived HOMO levels) with computational predictions to validate theoretical assumptions.

Q. What experimental controls are critical when assessing biological activity (e.g., in vitro cytotoxicity) of this compound?

  • Methodological Answer : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and solvent controls (e.g., DMSO at equivalent concentrations). Verify compound stability in cell culture media via HPLC. Dose-response curves (IC₅₀ values) must account for autofluorescence interference from the benzothiadiazole core in fluorometric assays .

Interdisciplinary Applications

Q. How can membrane separation technologies (CRDC RDF2050104) leverage this compound’s structural features?

  • Methodological Answer : Its rigid, planar structure and aldehyde functionalities make it a candidate for covalent organic frameworks (COFs) or functionalized membranes. Aldehyde groups can undergo Schiff-base reactions with amine-functionalized polymers to enhance selectivity in gas separation (e.g., CO₂/N₂) .

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